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Compound of Interest

Compound Name: 2-Methoxy-5-methyithiophenol
CAS No.: 83485-33-0
Cat. No.: B2842379
Get Quote
. J

Executive Summary

2-Methoxy-5-methylthiophenol (CAS: 83485-33-0) is a functionalized aromatic intermediate
often encountered in the metabolic profiling of sulfur-containing psychoactive drugs (e.g., 2C-T
series) and as a degradation product in agrochemical synthesis. Its structural duality—
possessing both an electron-donating methoxy group (ortho to phenol) and a methylthio group
(meta to phenol)—creates a unique mass spectral fingerprint.

This guide provides a detailed analysis of its Electron lonization (El) fragmentation pattern,
distinguishing it from structural isomers (e.g., 4-methylthio analogues) and oxygenated
counterparts (e.g., 2-methoxy-5-methylphenol).

Chemical Identity & Properties
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Property Specification

Chemical Name 2-Methoxy-5-methylthiophenol
Molecular Formula CsH1002S

Molecular Weight 170.23 g/mol

Monoisotopic Mass 170.0401 Da

Hydroxyl (-OH) at C1, Methoxy (-OCH?s) at C2,

Key Substituents )
Methylthio (-SCHs) at C5

o Distinctive 3*S peak at M+2 (~4.5% relative
Isotopic Signature
abundance)

Experimental Protocol (GC-EI-MS)[2]

To ensure reproducible fragmentation data, the following instrument parameters are
recommended. This protocol minimizes thermal degradation of the thiol moiety.

Sample Preparation:
» Solvent: Dichloromethane or Methanol (HPLC grade).
o Concentration: 10 pg/mL.

» Derivatization (Optional): TMS derivatization (BSTFA + 1% TMCS) is recommended to
improve peak shape and confirm the phenol moiety (Shift M+ to 242).

Instrument Parameters:

lonization Source: Electron lonization (El).[1][2]

Electron Energy: 70 eV (Standard).[1]

Source Temperature: 230°C.

Transfer Line: 280°C.
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e Scan Range:m/z 40-300.

Fragmentation Analysis (Mechanism & Causality)[4]

The fragmentation of 2-Methoxy-5-methylthiophenol is governed by the stability of the
aromatic ring and the directing effects of the ortho-methoxy and meta-methylthio groups.

Primary lon: Molecular lon (M*) e m/z 170

o Observation: Intense peak due to the stable aromatic system.

 |sotope Check: A significant M+2 peak at m/z 172 is observed due to the 34S isotope (4.4%
natural abundance), distinguishing this compound immediately from non-sulfur analogs like
2-Methoxy-5-methylphenol.

Base Peak Pathway: Radical Loss of Methyl (M-15) « m/z
155

o Mechanism: The loss of a methyl radical ([2]*CH?3) is the dominant pathway.

o Causality: While methyl loss could theoretically occur from the -SCHs or -OCHs group, it is
energetically favored from the methoxy group (-OCHs). This forms a resonance-stabilized
oxonium ion (quinoid-like structure), a behavior characteristic of guaiacol derivatives (ortho-
methoxyphenols).

e Structure: [C7H702S]*.

Secondary Fragmentation: Carbon Monoxide Loss (M-
15-28) « m/z 127

e Mechanism: The ion at m/z 155 undergoes ring contraction or rearrangement to expel a
neutral Carbon Monoxide (CO) molecule.

 Significance: This confirms the presence of the phenolic oxygen attached to the ring.

Tertiary Fragmentation: Thio-Specific Losses
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e Loss of[3] *SCHs (m/z 123): Direct cleavage of the methylthio radical from the molecular ion.
Less abundant than the M-15 peak but diagnostic for the -SCHs group.

e Loss of CS (m/z 111): From the m/z 155 fragment, loss of CS (44 Da) can occur,
characteristic of aromatic sulfur compounds.

Comparative Analysis: Target vs. Alternatives

Differentiation of 2-Methoxy-5-methylthiophenol from its isomers and analogs is critical in
metabolite identification.

Comparison 1: Vs. Oxygen Analog (2-Methoxy-5-
methylphenol)

» Alternative: 2-Methoxy-5-methylphenol (Isocreosol), MW 138.
« Differentiation:

o Mass Shift: The target is +32 Da heavier (S replaces O).

o Isotope Pattern: The alternative lacks the M+2 34S signature.

o Fragmentation: Both share the dominant M-15 (loss of methyl) pathway, but the target
shows sulfur-specific fragments (loss of «SH or CS).[4]

Comparison 2: Vs. Positional Isomer (2-Methoxy-4-
methylthiophenol)

 Alternative: Isomer with -SCHs at the para (4) position.
 Differentiation:

o lon Intensity Ratios: The para-isomer often exhibits a more intense M+ and a more stable
M-15 ion due to enhanced resonance delocalization across the para axis compared to the
meta (5) position of the target.

o Ortho Effect: The target (2-OMe, 1-OH) retains the "guaiacol” ortho-effect (loss of CHsOH
or H20), which is less pronounced if the methoxy group were moved to the 3 or 4 position.
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Summary Data Table

Target: 2-Methoxy-5-  Analog: 2-Methoxy- Isomer: 4-

Feature

methylthiophenol 5-methylphenol Methylthio- isomer
Molecular lon (M+) 170 138 170
Base Peak 155 (M—CHs) 123 (M—CHs) 155 (M—CHs)
M+2 Abundance ~4.5% (High) <1% (Low) ~4.5% (High)
Key Neutral Loss CO (28), CS (44) CO (28) CO (28), CS (44)
Differentiation Key MW + Isotope MW Retention Time + lon

Ratios

Visualization: Fragmentation Pathways[3][8]

The following diagram illustrates the primary fragmentation pathways for 2-Methoxy-5-
methylthiophenol (M=170) compared to its oxygen analog.

Target: 2-Methoxy-5-methylthiophenol
[M]+ m/z 170

Analog: 2-Methoxy-5-methylphenol
[M]+ m/z 138
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Caption: Comparative fragmentation pathway showing the parallel methyl/CO loss mechanisms
between the target thio-compound (Blue) and its oxygen analog (Red).
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Differentiation Workflow

Base m/z 155
+ Guaiacol Pattern

Base m/z 155
+ Diff. Retention
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Caption: Logical decision tree for distinguishing 2-Methoxy-5-methylthiophenol from common

isomeric and isobaric interferences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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